Product packaging for Nifekalant Hydrochloride(Cat. No.:CAS No. 130656-51-8)

Nifekalant Hydrochloride

Cat. No.: B163273
CAS No.: 130656-51-8
M. Wt: 441.9 g/mol
InChI Key: YPVGGQKNWAKOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nifekalant hydrochloride, also known as MS-551, is a class III antiarrhythmic agent that acts as a potent and selective blocker of the rapid component of the delayed rectifier potassium current (I Kr ) [4] [6] . This mechanism prolongs the cardiac action potential duration and effective refractory period without affecting sodium channels or exhibiting beta-adrenergic blocking activity [2] . Its purity as a potassium channel blocker means it is devoid of the negative inotropic effects associated with other antiarrhythmic drugs, making it a valuable research tool for studying cardiac electrophysiology [2] . In research settings, this compound has been widely investigated for the termination and prevention of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF) [5] . Its efficacy has been demonstrated in models of acute coronary syndrome and ischemia-induced arrhythmias, partly due to its additional inhibition of ATP-sensitive potassium channels under ischemic conditions [2] . Studies also indicate that Nifekalant can suppress the spatial dispersion of repolarization that often follows defibrillation shocks, which may contribute to preventing arrhythmia recurrence [9] . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28ClN5O5 B163273 Nifekalant Hydrochloride CAS No. 130656-51-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVGGQKNWAKOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048374
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130656-51-8
Record name Nifekalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130656-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MS 551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the In Vivo Journey of Nifekalant Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride, a potent class III antiarrhythmic agent, plays a crucial role in the management of life-threatening ventricular tachyarrhythmias. Its efficacy and safety profile are intrinsically linked to its behavior within the body—its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the in vivo pharmacokinetics and metabolism of Nifekalant is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and metabolic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in both human and animal models, revealing a drug with a relatively rapid onset of action and a short half-life. Intravenous administration is the primary route for this medication.

Human Pharmacokinetics

Studies in healthy human volunteers have elucidated key pharmacokinetic parameters of Nifekalant following intravenous administration. The drug exhibits a dose-proportional increase in systemic exposure.

Table 1: Quantitative Pharmacokinetic Parameters of this compound in Healthy Human Volunteers Following Intravenous Administration

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)Reference
0.3 mg/kg230.95 ± 54.020.08209.90 ± 48.12 (AUC0-∞)1.55 ± 0.381.50 ± 0.353.40 ± 1.44[1]
0.4 mg/kg358.62 ± 73.950.08302.44 ± 50.19 (AUC0-∞)1.34 ± 0.191.35 ± 0.222.60 ± 0.35[1]
0.15 mg/kg (loading)----53.8 (CL)8.27 (Vc)[2]
0.3 mg/kg (loading)----53.8 (CL)8.27 (Vc)[2]
0.5 mg/kg (loading)----53.8 (CL)8.27 (Vc)[2]
0.4 mg/kg (loading) + 0.4 mg/kg/h (infusion)444.30 ± 88.12 (Css,max)1.60 ± 2.262627.33 ± 499.89 (AUC0-∞)1.35 ± 0.230.32 ± 0.060.61 ± 0.15[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; Vc: Volume of the central compartment; Css,max: Maximum steady-state concentration. Values are presented as mean ± standard deviation.

Animal Pharmacokinetics

Pharmacokinetic studies in animal models, primarily dogs and rats, have been instrumental in the preclinical development of Nifekalant. These studies provide valuable insights into its disposition and metabolic fate.

Table 2: Quantitative Pharmacokinetic Parameters of this compound in Animal Models Following Intravenous Administration

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CLVdReference
Beagle Dog3.125 mg/kg---0.47 - 0.72--[3]
Rat-------[3]

Further quantitative data for rats were not available in the searched literature.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its duration of action and elimination from the body. The primary metabolic pathway for Nifekalant is glucuronide conjugation, which occurs predominantly in the liver.[4] This process involves the enzymatic addition of a glucuronic acid moiety to the drug molecule, rendering it more water-soluble and facilitating its excretion.

Glucuronidation Pathway

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of hepatocytes. The co-substrate for this reaction is uridine diphosphate glucuronic acid (UDPGA), which provides the glucuronic acid group. While the specific UGT isozymes responsible for Nifekalant glucuronidation have not been definitively identified in the available literature, the general mechanism is well-established.

G cluster_ER Endoplasmic Reticulum Nifekalant This compound Nifekalant_UGT Nifekalant-UGT Complex Nifekalant->Nifekalant_UGT Binds to UGT UDP-Glucuronosyltransferase (UGT) UGT->Nifekalant_UGT Nifekalant_Glucuronide Nifekalant-Glucuronide Nifekalant_UGT->Nifekalant_Glucuronide Forms UDP UDP Nifekalant_UGT->UDP Releases Excretion Excretion (Urine/Bile) Nifekalant_Glucuronide->Excretion UDPGA UDPGA UDPGA->Nifekalant_UGT Donates Glucuronic Acid

Caption: Generalized pathway of Nifekalant glucuronidation.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies and the analytical procedures for quantifying Nifekalant in biological matrices.

Human Pharmacokinetic Study Protocol

A representative experimental design for a human pharmacokinetic study of this compound is as follows:

  • Subjects: Healthy adult male and female volunteers.

  • Dosing:

    • Single Ascending Dose: Intravenous infusion of this compound at doses of 0.15, 0.3, or 0.5 mg/kg.[2]

    • Loading and Maintenance Dose: An initial intravenous loading dose followed by a continuous infusion (e.g., 0.4 mg/kg loading dose followed by 0.4 mg/kg/h).[1]

  • Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 5, 6, 7 hours after administration).[1]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[1]

  • Pharmacokinetic Analysis: Plasma concentrations of Nifekalant are determined using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 2.0).[1]

G cluster_study Human Pharmacokinetic Study Workflow Subject Healthy Volunteers Dosing Intravenous Administration (Single or Loading/Maintenance Dose) Subject->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Storage Storage at -80°C Centrifugation->Storage Analysis HPLC Analysis Storage->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Workflow of a human pharmacokinetic study.

Animal Pharmacokinetic Study Protocol (Beagle Dogs)

A typical protocol for an in vivo pharmacokinetic study in beagle dogs involves:

  • Animals: Healthy adult male and female beagle dogs.

  • Dosing: A single intravenous dose of this compound (e.g., 3.125 mg/kg).

  • Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose and at specified time points post-dose (e.g., 1, 5, 10, 20, 30 minutes, and 1, 1.5, 2, 3, 4, 5, 6, 7 hours).

  • Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma, which is stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations are quantified by a validated analytical method, and pharmacokinetic parameters are determined.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of Nifekalant in plasma is typically achieved using a validated reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.

Table 3: Typical HPLC Method Parameters for Nifekalant Analysis in Human Plasma

ParameterCondition
Column ODS3 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Internal Standard Ornidazole
Linear Range 5 - 1000 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Reference [1]

Sample Preparation for HPLC Analysis:

  • Acidification: To a 0.5 mL plasma sample, add an internal standard and acidify with hydrochloric acid.[3]

  • Liquid-Liquid Extraction: Extract the drug using an organic solvent such as ethyl acetate.[3]

  • Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.[3]

  • Reconstitution: The residue is reconstituted in the mobile phase.[3]

  • Injection: An aliquot of the reconstituted sample is injected into the HPLC system.[3]

G cluster_hplc HPLC Sample Preparation Workflow Plasma Plasma Sample Add_IS Add Internal Standard & Acidify Plasma->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection

Caption: Workflow for HPLC sample preparation.

Conclusion

This technical guide has synthesized the available in vivo pharmacokinetic and metabolic data for this compound. The quantitative data presented in the tables provide a clear comparative summary of its pharmacokinetic profile in humans and animals. The detailed experimental protocols offer valuable guidance for researchers designing and conducting similar studies. The visualization of the glucuronidation pathway and experimental workflows aims to enhance the understanding of the core processes involved in the disposition of this important antiarrhythmic drug. Further research to identify the specific UGT isozymes involved in Nifekalant metabolism will be crucial for a more complete understanding of its biotransformation and for predicting potential drug-drug interactions with greater accuracy. This comprehensive knowledge base is essential for the continued safe and effective use of this compound in clinical practice and for the development of future antiarrhythmic therapies.

References

In Vitro Antiarrhythmic Effects of Nifekalant Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride, initially known as MS-551, is a Class III antiarrhythmic agent developed and utilized in Japan for treating life-threatening ventricular tachyarrhythmias.[1] As a "pure" potassium channel blocker, its primary mechanism involves prolonging myocardial repolarization without significant effects on sodium or calcium channels, nor does it possess β-adrenergic activity.[1][2] This targeted electrophysiological profile makes it a subject of significant interest for researchers in cardiac electrophysiology and antiarrhythmic drug development. This technical guide provides an in-depth overview of the in vitro antiarrhythmic effects of Nifekalant, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and relevant workflows.

Core Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by modulating the activity of several key cardiac ion channels. Its principal action is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for Phase 3 repolarization of the cardiac action potential.[2][3] This current is conducted by channels encoded by the human-ether-a-go-go-related gene (hERG).[4]

By inhibiting I_Kr, Nifekalant delays potassium ion (K+) efflux during repolarization, leading to two critical outcomes:

  • Prolongation of the Action Potential Duration (APD): A longer repolarization phase extends the overall duration of the cardiomyocyte's electrical activity.[2]

  • Increase in the Effective Refractory Period (ERP): The myocyte remains unexcitable for a longer period, which helps to prevent premature electrical impulses from triggering re-entrant arrhythmias.[2][3]

While the blockade of I_Kr is primary, in vitro studies have shown Nifekalant to be a non-selective potassium channel blocker, also inhibiting the transient outward K+ current (I_to), the inward rectifier K+ current (I_K1), and the ATP-sensitive K+ current.[1] Notably, it does not affect the slowly activating delayed rectifier K+ channel (I_Ks) or sodium (Na+) and calcium (Ca2+) channels.[1][2]

Mechanism of Action of this compound cluster_drug cluster_channel Cardiac Myocyte Membrane cluster_effects Electrophysiological Consequences Nifekalant Nifekalant Hydrochloride HERG HERG (IKr) Channel Nifekalant->HERG Blocks (Inhibits) K_efflux K+ Efflux (Repolarization Current) HERG->K_efflux Mediates APD Action Potential Duration (APD) Prolonged K_efflux->APD Shortens APD (Inhibition of efflux prolongs it) ERP Effective Refractory Period (ERP) Increased APD->ERP Directly Leads to AA Antiarrhythmic Effect ERP->AA Suppresses Re-entrant Circuits

Mechanism of Action of this compound

Quantitative Electrophysiological Data

In vitro studies have quantified the effects of Nifekalant on various electrophysiological parameters. The data highlight its potency and specific interactions with cardiac ion channels.

ParameterValueModel System / ConditionsReference
HERG (I_Kr) Channel Inhibition IC50: 7.9 µMHERG channels expressed in Xenopus oocytes.[4]
HERG (I_Kr) Channel Inhibition IC50: 142.6 ± 13.1 nMhERG channels expressed in HEK293 cells at room temperature.[5]
Muscarinic Receptor Binding (Ki) 27 mmol/L (Cardiac M2)Receptor binding assay (specifics not detailed).[1]
74 mmol/L (Peripheral M3)Receptor binding assay (specifics not detailed).[1]
minK Current No inhibition observedminK channels expressed in Xenopus oocyte system.[1][4]

Note: The reported Ki values for muscarinic receptors are in the millimolar range, suggesting a very low binding affinity.[1]

Key Experimental Protocols

The characterization of Nifekalant's in vitro effects relies on established electrophysiological techniques. The following sections detail the methodologies for two fundamental assays.

Protocol: HERG Channel Inhibition Assay

This assay is crucial for determining the potency of a compound in blocking the I_Kr current, a key indicator of potential Class III antiarrhythmic activity and proarrhythmic risk.

  • Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by Nifekalant and calculate its IC50 value.

  • Model System: A cellular expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293), engineered to express hERG channels.[4][6]

  • Methodology: The whole-cell patch-clamp technique is employed.

    • Cell Culture: Cells expressing hERG channels are cultured under standard conditions.

    • Electrophysiology: A single cell is selected and a glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior.

    • Voltage Protocol: The cell membrane potential is clamped and stepped through a specific voltage protocol designed to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step where the peak tail current is measured.

    • Drug Application: After recording a stable baseline current, Nifekalant is applied to the cell at increasing concentrations. The effect on the hERG current is recorded at each concentration until a steady-state block is achieved.

    • Washout: The drug is washed out to observe any reversal of the channel block.

  • Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current. These values are plotted against the logarithm of the drug concentration to generate a dose-response curve, from which the IC50 (the concentration at which 50% of the current is inhibited) is calculated.

Workflow for HERG Channel Inhibition Assay A Prepare Cell Culture (e.g., HEK293 expressing hERG) B Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Protocol & Record Baseline IKr B->C D Perfuse with Nifekalant (Increasing Concentrations) C->D E Record IKr at Each Concentration D->E F Drug Washout & Record Recovery E->F G Data Analysis: Plot Dose-Response Curve Calculate IC50 F->G

Workflow for HERG Channel Inhibition Assay
Protocol: Action Potential Duration (APD) Measurement

This protocol assesses the integrated effect of a drug on the entire cardiac action potential, providing a direct measure of its repolarization-prolonging effects.

  • Objective: To quantify the change in action potential duration at 90% repolarization (APD90) in cardiac tissue or isolated myocytes following the application of Nifekalant.

  • Model System: Isolated cardiac preparations such as ventricular myocytes from rabbits or guinea pigs, or Langendorff-perfused whole hearts.[1]

  • Methodology:

    • Tissue Preparation: Cardiomyocytes are enzymatically isolated, or a whole heart is excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated physiological solution.

    • Electrophysiology: For isolated myocytes, the sharp microelectrode or patch-clamp (current-clamp mode) technique is used. For whole hearts, monophasic action potential (MAP) electrodes are placed on the ventricular epicardium.

    • Pacing: The preparation is electrically stimulated at a constant cycle length (e.g., 1 Hz) to ensure a stable baseline rhythm.

    • Baseline Recording: Action potentials are recorded under control conditions to establish a stable baseline APD90.

    • Drug Administration: Nifekalant is added to the perfusate or superfusate at a clinically relevant concentration.

    • Post-Drug Recording: Action potentials are recorded again after the drug effect has reached a steady state.

  • Data Analysis: The APD90 is measured from the recorded action potential waveforms before and after drug administration. The difference (ΔAPD90) represents the drug-induced prolongation of repolarization. The analysis often includes evaluating the "reverse use-dependence," where the APD prolongation is more pronounced at slower heart rates.[1]

Workflow for APD Measurement in Isolated Myocytes A Enzymatic Isolation of Ventricular Myocytes B Current Clamp Configuration A->B C Pace Cell at Constant Frequency (e.g., 1 Hz) B->C D Record Baseline Action Potentials C->D E Superfuse with Nifekalant Solution D->E F Record Action Potentials at Steady-State Drug Effect E->F G Data Analysis: Measure APD90 Calculate ΔAPD90 F->G

Workflow for APD Measurement in Isolated Myocytes

Conclusion

In vitro studies conclusively demonstrate that this compound is a potent Class III antiarrhythmic agent whose primary mechanism is the blockade of the I_Kr potassium current. This action leads to a significant, concentration-dependent prolongation of the cardiac action potential duration. Its profile as a "pure" potassium channel blocker with minimal impact on other major cardiac ion channels distinguishes it from multi-channel blockers.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers investigating cardiac electrophysiology and developing novel antiarrhythmic therapies. Further research into its state-dependent binding (preferentially blocking open-state channels) and reverse use-dependent properties is critical for fully elucidating its clinical efficacy and safety profile.[1][4]

References

Nifekalant Hydrochloride: An In-depth Technical Guide on its Impact on Cellular Repolarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifekalant hydrochloride is a potent Class III antiarrhythmic agent utilized primarily in Japan for the management of life-threatening ventricular tachyarrhythmias.[1] Its therapeutic effect is rooted in its ability to selectively modulate cardiac cellular repolarization. This technical guide provides a comprehensive overview of the core mechanisms of nifekalant, focusing on its electrophysiological effects, the methodologies used to elucidate these actions, and the resultant clinical implications. Quantitative data are systematically presented, and detailed experimental protocols are outlined to support further research and development in the field of cardiac electrophysiology.

Introduction

Cellular repolarization is a critical phase of the cardiac action potential, ensuring the coordinated contraction and relaxation of the heart muscle. Dysregulation of this process can lead to severe and often fatal arrhythmias. Class III antiarrhythmic drugs, including this compound, target specific ion channels involved in repolarization to restore normal cardiac rhythm. Nifekalant's primary mechanism involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing arrhythmogenic activity. Unlike some other antiarrhythmic agents, nifekalant exhibits minimal effects on sodium (Na+) and calcium (Ca2+) channels, contributing to a more targeted therapeutic profile.[1]

Mechanism of Action: Impact on Cellular Repolarization

The arrhythmogenic substrate in many cardiac disorders involves a shortening of the refractory period, which allows for the initiation and propagation of re-entrant circuits. Nifekalant counters this by prolonging the repolarization phase of the cardiac action potential.

Selective Blockade of the IKr/hERG Potassium Channel

The principal molecular target of nifekalant is the pore-forming subunit of the IKr potassium channel. By binding to and inhibiting this channel, nifekalant reduces the outward flow of potassium ions during phase 3 of the cardiac action potential. This net reduction in repolarizing current leads to a dose-dependent prolongation of the action potential duration.[1] Studies have shown that nifekalant has a higher binding affinity for the open state of the hERG channel.[2]

Electrophysiological Consequences

The direct consequence of IKr blockade by nifekalant is a significant prolongation of the APD and an increase in the effective refractory period in both atrial and ventricular tissues. This electrophysiological alteration makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger arrhythmias. Furthermore, this prolongation of repolarization is manifested on the surface electrocardiogram (ECG) as a prolongation of the QT interval.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.

Table 1: In Vitro Potency of this compound

ParameterSpecies/Cell LineValueReference(s)
IC50 for IKr/hERG Block Xenopus oocytes7.9 µM[2][3]
HEK293 cells142.6 ± 13.1 nM[4]
-70-145 nM
Ki for Cardiac M2 Receptors -27 mmol/L[3]
Ki for Peripheral M3 Receptors -74 mmol/L[3]

Table 2: Effects of this compound on Action Potential Duration (APD)

Tissue TypeSpeciesConcentrationAPD ChangeReference(s)
Ventricular MyocytesCanineData not available in search resultsData not available in search results
Purkinje FibersCanineData not available in search resultsData not available in search results

Table 3: Clinical Electrophysiological Effects of this compound

ParameterConditionDosageEffectReference(s)
QTc Interval Healthy VolunteersData not available in search resultsData not available in search results
QT/QTc Interval Post-Myocardial InfarctionIntravenous infusionSignificantly increased (p < 0.01)
QT/QTc Interval Short-QT SyndromeIntravenous administrationIncreased from 260/300 ms to 364/419 ms
Ventricular ERP Post-Myocardial InfarctionIntravenous infusionSignificantly increased
Sinus Cycle Length Post-Myocardial InfarctionIntravenous infusionNo significant change
PR Interval Post-Myocardial InfarctionIntravenous infusionNo significant change
QRS Duration Post-Myocardial InfarctionIntravenous infusionNo significant change

Table 4: Comparative IC50 Values for IKr/hERG Blockade

CompoundIC50 (nM)Species/Cell LineReference(s)
Nifekalant 142.6 ± 13.1HEK293 cells[4]
Amiodarone ~26 - 300Mammalian cell lines[5]
Sotalol Data not available in search resultsData not available in search results
Dofetilide 27.7 ± 5.5HEK293 cells[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKr/hERG Current Measurement

This protocol is designed to measure the effect of nifekalant on the IKr/hERG current in a controlled in vitro setting.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions. Prior to recording, cells are dissociated into a single-cell suspension.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV for a duration sufficient to activate the hERG channels.

    • A subsequent repolarizing ramp down to -80 mV over 100 ms is used to elicit the characteristic hERG tail current.

    • A brief hyperpolarizing step from -80 mV to -90 mV can be included to monitor cell input resistance.

    • This protocol is repeated at regular intervals (e.g., every 5 seconds) to establish a stable baseline current.

  • Drug Application: After establishing a stable baseline, this compound is perfused into the recording chamber at various concentrations. The steady-state block at each concentration is measured.

  • Data Analysis: The peak tail current amplitude in the presence of nifekalant is compared to the baseline current to determine the percentage of inhibition. An IC50 value is calculated by fitting the concentration-response data to the Hill equation.

In Vivo Programmed Ventricular Stimulation (PVS) for Arrhythmia Induction

This protocol is used to assess the antiarrhythmic efficacy of nifekalant in a whole-animal model.

  • Animal Model: A suitable animal model, such as a canine model of myocardial infarction, is often used as it recapitulates features of human ventricular arrhythmias.

  • Surgical Preparation: Under general anesthesia, multipolar electrode catheters are introduced into the right ventricle via a peripheral vein for stimulation and recording.

  • Stimulation Protocol:

    • A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length (e.g., 400 ms).

    • One to four extrastimuli (S2, S3, S4, S5) are introduced with progressively shorter coupling intervals until the ventricular effective refractory period is reached or a ventricular arrhythmia is induced.

    • The stimulation is performed from at least two different right ventricular sites (e.g., apex and outflow tract).

    • The endpoint is the induction of sustained ventricular tachycardia or fibrillation.

  • Drug Administration: Following baseline PVS, this compound is administered intravenously as a bolus followed by a continuous infusion.

  • Post-Drug Evaluation: The PVS protocol is repeated to determine if nifekalant suppresses the induction of ventricular arrhythmias. Changes in ventricular effective refractory period are also measured.

Visualizations

Signaling Pathway of Nifekalant Action

Nifekalant_Mechanism cluster_membrane Cardiomyocyte Membrane Nifekalant Nifekalant Hydrochloride hERG hERG (IKr) Potassium Channel Nifekalant->hERG Blocks K_ion K+ Repolarization Delayed Repolarization hERG->Repolarization Reduced K+ Efflux APD Prolonged Action Potential Duration Repolarization->APD ERP Increased Effective Refractory Period APD->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Nifekalant blocks the hERG channel, delaying repolarization and prolonging the action potential.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture HEK293 cells with hERG expression Dissociation Cell Dissociation Cell_Culture->Dissociation Patching Whole-Cell Patching Dissociation->Patching Baseline Baseline IKr Recording Patching->Baseline Drug_App Nifekalant Application Baseline->Drug_App Washout Washout Drug_App->Washout Measurement Measure Peak Tail Current Washout->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for assessing nifekalant's effect on hERG channels using patch-clamp.

Logical Relationship: IKr Blockade to Torsades de Pointes

TdP_Pathway Nifekalant Nifekalant (or other IKr blocker) IKr_Block IKr (hERG) Channel Blockade Nifekalant->IKr_Block APD_Prolong Action Potential Duration Prolongation IKr_Block->APD_Prolong QT_Prolong QT Interval Prolongation on ECG APD_Prolong->QT_Prolong EAD Early Afterdepolarizations (EADs) APD_Prolong->EAD Increased susceptibility to TdP Torsades de Pointes (TdP) EAD->TdP Can trigger

Caption: The causal chain from IKr blockade by nifekalant to the potential risk of Torsades de Pointes.

Clinical Implications and Safety Profile

Nifekalant is a valuable therapeutic option for life-threatening ventricular arrhythmias, particularly in cases refractory to other treatments.[3] Its efficacy has been demonstrated in terminating ventricular tachycardia and fibrillation. However, its primary mechanism of action—prolongation of cardiac repolarization—is also responsible for its main safety concern: the risk of excessive QT prolongation, which can lead to the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3] Therefore, careful patient selection, monitoring of the QT interval, and maintenance of normal electrolyte levels (especially potassium) are crucial during nifekalant therapy.

Conclusion

This compound exerts its antiarrhythmic effect through the selective blockade of the IKr/hERG potassium channel, leading to a prolongation of cardiac repolarization. This mechanism is effective in treating life-threatening ventricular arrhythmias but also carries an inherent risk of proarrhythmia. A thorough understanding of its electrophysiological properties, supported by robust experimental data, is essential for its safe and effective clinical use and for the development of future antiarrhythmic therapies with improved safety profiles. This technical guide provides a foundational resource for researchers and clinicians working in the field of cardiac electrophysiology and antiarrhythmic drug development.

References

Methodological & Application

Application Notes and Protocols for Nifekalant Hydrochloride in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][1][3] This inhibition of IKr prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing arrhythmogenesis.[2] Patch-clamp electrophysiology is the gold-standard technique for investigating the interaction of compounds like nifekalant with ion channels such as hERG.[2][4] These application notes provide a detailed protocol for studying the effects of this compound on hERG channels using the whole-cell patch-clamp technique.

Mechanism of Action

This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel.[2][3] This channel is crucial for the repolarization phase of the cardiac action potential.[5] By blocking the IKr current, nifekalant delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[6][7] The blockade of hERG channels by nifekalant is state-dependent, showing a higher affinity for the open state of the channel, and is also frequency-dependent.[3][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with hERG channels as determined by patch-clamp studies.

ParameterValueCell TypeExperimental ConditionsReference
IC50 for hERG Block 7.9 µMXenopus oocytesWhole-cell patch-clamp[3][8][9]
IC50 for hERG Block 144.92 ± 16.00 nMHEK293 cellsWhole-cell patch-clamp[10]
EC50 for Facilitation 92.84 ± 7.71 nMHEK293 cellsWhole-cell patch-clamp[10]
Binding State Preference Open state > Inactive stateXenopus oocytesWhole-cell patch-clamp[3][8]
Voltage-dependence of block Increased at more depolarized potentialsXenopus oocytesWhole-cell patch-clamp[3][8]
Frequency-dependence of block Inhibition increases with stimulation frequencyXenopus oocytesWhole-cell patch-clamp[3][8]
Effect on Activation V1/2 Negative shift of ~28 mV (at 10 µM)HEK293 cellsWhole-cell patch-clamp[11]

Experimental Protocols

Cell Preparation
  • Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the hERG channel are recommended.[5] Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • Cell Dissociation: For patch-clamp experiments, detach cells from the culture dish using a non-enzymatic cell dissociation solution to ensure channel integrity. Gently triturate the cells to obtain a single-cell suspension.

  • Plating: Plate the dissociated cells onto glass coverslips at a low density suitable for patch-clamping. Allow cells to adhere for at least 1-2 hours before use.

Solutions

Extracellular (Bath) Solution (in mM):

ComponentConcentration
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

ComponentConcentration
K-gluconate100
KCl20
MgCl21
EGTA11
HEPES10
Mg-ATP4
Adjust pH to 7.2 with KOH.

This compound Stock Solution:

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or an appropriate solvent. Further dilute the stock solution in the extracellular solution to achieve the desired final concentrations on the day of the experiment.

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol for IKr (hERG) Current:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current. This repolarizing step is crucial as the peak outward current during depolarization is often small due to rapid channel inactivation.

    • Repeat this protocol at a regular interval (e.g., every 10-15 seconds) to monitor the current stability.

  • Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Nifekalant Application: After obtaining a stable baseline recording of the hERG current for several minutes, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak amplitude of the hERG tail current before and after the application of nifekalant. The percentage of current inhibition can be calculated using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of nifekalant and I_control is the peak tail current before drug application.

  • Dose-Response Curve: To determine the IC50, apply a range of nifekalant concentrations cumulatively or to different cells and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.

Visualizations

Signaling Pathway of Nifekalant Action

Nifekalant_Action cluster_effect Cellular Effect Nifekalant Nifekalant Hydrochloride hERG hERG (Kv11.1) Channel Nifekalant->hERG Blocks IKr I_Kr Current hERG->IKr Generates Repolarization Cardiac Repolarization IKr->Repolarization Contributes to IKr->Repolarization Inhibition leads to Delayed Repolarization AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Repolarization->AP_Duration Delay leads to Prolongation ERP Effective Refractory Period AP_Duration->ERP Determines AP_Duration->ERP Prolongation leads to Increased ERP Arrhythmia Ventricular Arrhythmias ERP->Arrhythmia Suppresses

Caption: Mechanism of Nifekalant's antiarrhythmic effect.

Experimental Workflow for Patch-Clamp Study

Caption: Workflow for a Nifekalant patch-clamp experiment.

References

Application of Nifekalant in Langendorff-Perfused Heart Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[1] The Langendorff-perfused isolated heart preparation is a valuable ex vivo model for studying the direct cardiac effects of pharmacological agents like Nifekalant, independent of systemic neural and hormonal influences.[2][3] This document provides detailed application notes and protocols for investigating the electrophysiological effects of Nifekalant in Langendorff-perfused heart preparations.

Data Presentation

The following tables summarize the quantitative effects of Nifekalant on key electrophysiological parameters as reported in published studies.

Table 1: Concentration-Dependent Effects of Nifekalant on Action Potential Duration and Intracellular Calcium in Rat Trabeculae

Nifekalant Concentration (µM)Action Potential Duration (APD) IncreasePeak [Ca²⁺]i IncreaseDeveloped Force Increase
1SignificantSignificantSignificant
10SignificantSignificantSignificant
250SignificantSignificantSignificant

Data adapted from a study on rat intact trabeculae, which provides insights into the cellular effects of Nifekalant that are relevant to the Langendorff model.[4]

Table 2: Electrophysiological Effects of Nifekalant (10 µM) in Guinea Pig Langendorff-Perfused Hearts

ParameterEffect
Monophasic Action Potential Duration at 90% Repolarization (MAPD₉₀)Prolonged
Effective Refractory Period (ERP)Prolonged

Data derived from a study investigating the effects of pH on Nifekalant's actions.[5]

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Solution

Objective: To prepare the physiological salt solution for retrograde perfusion of the isolated heart.

Materials:

  • NaCl

  • KCl

  • KH₂PO₄

  • MgSO₄·7H₂O

  • CaCl₂·2H₂O

  • NaHCO₃

  • D-Glucose

  • Heparin

  • Distilled, deionized water

  • Carbogen gas (95% O₂, 5% CO₂)

  • pH meter

  • 0.22 µm filter

Procedure:

  • For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 mL of distilled, deionized water:

    • NaCl: 6.9 g

    • KCl: 0.35 g

    • KH₂PO₄: 0.16 g

    • MgSO₄·7H₂O: 0.29 g

    • NaHCO₃: 2.1 g

    • D-Glucose: 2.0 g

  • Separately dissolve CaCl₂·2H₂O (0.37 g) in a small volume of distilled water and then add it to the main solution to prevent precipitation.

  • Bring the final volume to 1 liter with distilled, deionized water.

  • Continuously bubble the solution with Carbogen gas for at least 20 minutes to achieve a pH of 7.4.

  • Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Add heparin (e.g., 5 U/mL) to the initial buffer used for heart cannulation to prevent clotting.

Langendorff-Perfused Heart Preparation (Rodent Model)

Objective: To isolate and establish a retrogradely perfused heart preparation.

Materials:

  • Rodent (e.g., rat, guinea pig, rabbit)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments (scissors, forceps, etc.)

  • Langendorff apparatus (including perfusion reservoir, water jacket for temperature control, bubble trap, and aortic cannula)

  • Krebs-Henseleit solution

  • Ice bath

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in an ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.

  • Identify the aorta and carefully trim away excess tissue.

  • Mount the aorta onto the aortic cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg).

  • Ensure that the perfusion is free of air bubbles by using a bubble trap.

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Key parameters such as heart rate, coronary flow, and left ventricular developed pressure (if measured) should be stable.

Administration of Nifekalant and Electrophysiological Recordings

Objective: To assess the concentration-dependent effects of Nifekalant on cardiac electrophysiology.

Materials:

  • Stabilized Langendorff-perfused heart

  • Nifekalant hydrochloride stock solution

  • Monophasic Action Potential (MAP) recording electrodes and amplifier

  • Pacing electrodes

  • Data acquisition system

Procedure:

  • Baseline Recordings:

    • Position MAP recording electrodes on the epicardial or endocardial surface of the ventricle to record stable monophasic action potentials.

    • If studying rate-dependent effects, place pacing electrodes on the right atrium or ventricle and pace the heart at a constant cycle length.

    • Record baseline MAPD (typically at 90% repolarization, MAPD₉₀) and ERP for at least 15-20 minutes to ensure stability. The ERP is determined by introducing premature stimuli after a train of regular paced beats.

  • Nifekalant Administration:

    • Prepare a stock solution of this compound in distilled water or an appropriate solvent.

    • Introduce Nifekalant into the perfusion solution at the desired final concentrations. This can be done by adding the drug directly to the perfusion reservoir or by using a syringe pump to infuse the drug into the perfusion line just before the aorta.

    • Administer Nifekalant in a cumulative, concentration-dependent manner (e.g., 0.1, 1, 10, 100 µM), allowing the heart to equilibrate at each concentration for 15-20 minutes before recording data.

  • Data Acquisition and Analysis:

    • Continuously record MAPs throughout the experiment.

    • At the end of each concentration equilibration period, measure MAPD₉₀ and ERP.

    • Analyze the data to determine the concentration-response relationship for Nifekalant's effects on these parameters.

Mandatory Visualizations

Nifekalant_Signaling_Pathway cluster_effects Electrophysiological Effects Nifekalant Nifekalant IKr IKr (hERG) Channel (Rapid Delayed Rectifier K+ Current) Nifekalant->IKr Blocks Repolarization Phase 3 Repolarization IKr->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Prolongation Leads to Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia Increased ERP leads to

Caption: Nifekalant's mechanism of action on cardiac myocytes.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Isolation Heart Excision & Aortic Cannulation Animal_Prep->Heart_Isolation Perfusion_Setup Langendorff Perfusion with Krebs-Henseleit Solution Heart_Isolation->Perfusion_Setup Stabilization Stabilization Period (20-30 min) Perfusion_Setup->Stabilization Baseline_Recording Baseline Electrophysiological Recordings (MAPD, ERP) Stabilization->Baseline_Recording Nifekalant_Admin Cumulative Nifekalant Administration Baseline_Recording->Nifekalant_Admin Data_Acquisition Data Recording at Each Concentration Nifekalant_Admin->Data_Acquisition Analysis Concentration-Response Analysis Data_Acquisition->Analysis

Caption: Experimental workflow for Nifekalant application.

References

Nifekalant as a Pharmacological Tool for Studying Ion Channel Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2] The protein responsible for conducting this current is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to its specific action, Nifekalant serves as an invaluable pharmacological tool for investigating the function and pharmacology of IKr and hERG channels. It is particularly useful in studies of cardiac electrophysiology, arrhythmia models, and for screening the proarrhythmic potential of new chemical entities.[3][4]

These application notes provide an overview of Nifekalant's mechanism of action, its effects on various ion channels, and detailed protocols for its use in common experimental paradigms.

Mechanism of Action

Nifekalant's primary mechanism of action is the blockade of the hERG potassium channel, which conducts the IKr current.[2][4] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, underlying its antiarrhythmic effect.[1][2] Nifekalant exhibits a higher binding affinity for the open state of the hERG channel and demonstrates voltage- and frequency-dependent block.[5] In addition to its blocking effect, Nifekalant can also "facilitate" hERG channel opening at low potentials by shifting the activation curve towards more hyperpolarized voltages.[6][7] While its primary target is IKr, Nifekalant has been reported to have effects on other potassium channels at higher concentrations, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[3] It has minimal effects on sodium (Na+) and calcium (Ca2+) channels.[2]

Data Presentation: Nifekalant's Ion Channel Selectivity

The following table summarizes the inhibitory concentrations (IC50) of Nifekalant on various ion channels, providing a quantitative overview of its selectivity.

Ion ChannelCurrentSpecies/Cell LineIC50 (µM)Reference
hERGIKrXenopus oocytes7.9[5]
hERGIKrHEK293 cells0.145[7][8]
minKIKsXenopus oocytesNo inhibition[5]

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and the specific voltage protocol used.

Experimental Protocols

Here are detailed protocols for key experiments utilizing Nifekalant to study ion channel function.

Protocol 1: Electrophysiological Recording of hERG Current Inhibition using Whole-Cell Patch-Clamp

This protocol describes the measurement of Nifekalant's inhibitory effect on hERG channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • Nifekalant hydrochloride stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at a constant rate.

  • Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Baseline Recording: Record stable baseline hERG currents for at least 3-5 minutes.

  • Nifekalant Application: Perfuse the recording chamber with the external solution containing the desired concentration of Nifekalant.

  • Data Acquisition: Continue recording the hERG currents until a steady-state block is achieved.

  • Washout: Perfuse with the control external solution to observe the reversal of the block.

  • Data Analysis: Measure the peak tail current amplitude before and after Nifekalant application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Nifekalant's Action on Cardiomyocyte Action Potential

Nifekalant's Effect on Cardiac Action Potential Nifekalant Nifekalant hERG hERG K+ Channel Nifekalant->hERG Blocks IKr IKr Current Nifekalant->IKr Inhibits hERG->IKr Conducts Repolarization Repolarization IKr->Repolarization Contributes to APD Action Potential Duration (APD) IKr->APD Prolongs (when blocked) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Caption: Nifekalant blocks hERG channels, inhibiting IKr and prolonging the APD.

Experimental Workflow for IC50 Determination

Workflow for Nifekalant IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture hERG-expressing Cell Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline hERG Current Patch_Clamp->Baseline Drug_App Apply Nifekalant (Multiple Concentrations) Baseline->Drug_App Washout Washout Drug_App->Washout Measure_Current Measure Peak Tail Current Drug_App->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Hill_Fit Fit to Hill Equation Calc_Inhibition->Hill_Fit IC50 Determine IC50 Hill_Fit->IC50

Caption: A stepwise workflow for determining the IC50 of Nifekalant on hERG channels.

Logical Relationship of Nifekalant's Effects

Logical Flow of Nifekalant's Electrophysiological Effects Nifekalant Nifekalant Administration hERG_Block hERG Channel Block Nifekalant->hERG_Block IKr_Reduction IKr Current Reduction hERG_Block->IKr_Reduction APD_Prolongation Action Potential Duration Prolongation IKr_Reduction->APD_Prolongation QT_Prolongation QT Interval Prolongation (ECG) APD_Prolongation->QT_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect (Therapeutic) QT_Prolongation->Antiarrhythmic_Effect Proarrhythmic_Risk Proarrhythmic Risk (Torsades de Pointes) QT_Prolongation->Proarrhythmic_Risk

Caption: The cascade of events from Nifekalant administration to its clinical effects.

References

Application Notes and Protocols for Measuring Nifekalant's Effect on Cardiac Refractory Period

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the electrophysiological effects of Nifekalant, specifically its impact on the cardiac refractory period. Nifekalant is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration and, consequently, an increase in the effective refractory period (ERP) of the myocardium.[1][2] Understanding and quantifying this effect is crucial for both preclinical and clinical research, as well as for the development of novel antiarrhythmic therapies.

Data Presentation: Nifekalant's Effect on Refractory Period

The following table summarizes the quantitative effects of intravenous Nifekalant on the atrial and ventricular effective refractory periods as documented in clinical studies.

ParameterBaseline (ms)Post-Nifekalant (ms)Change (%)Patient PopulationReference
Atrial Effective Refractory Period (AERP)214 ± 27242 ± 39+13.1%18 patients with paroxysmal atrial fibrillation[2]
Ventricular Effective Refractory Period (VERP)Not specifiedSignificantly increasedNot specified15 patients with healed myocardial infarction and inducible sustained ventricular tachycardia[3]

Signaling Pathway and Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by specifically targeting and blocking the I_Kr potassium channels in cardiac myocytes. This blockade delays the repolarization phase of the cardiac action potential, leading to a longer action potential duration and an extended effective refractory period. This makes the cardiac tissue less susceptible to premature stimuli and helps to terminate and prevent re-entrant arrhythmias.[1][2]

Nifekalant_Mechanism cluster_cell Cardiac Myocyte cluster_effects Electrophysiological Outcome Nifekalant Nifekalant IKr_Channel IKr Potassium Channel (hERG) Nifekalant->IKr_Channel K_ion K+ Efflux Prolonged_APD Prolonged APD Repolarization Phase 3 Repolarization K_ion->Repolarization APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Increased_ERP Increased ERP Prolonged_APD->Increased_ERP Leads to Antiarrhythmic_Effect Antiarrhythmic Effect Increased_ERP->Antiarrhythmic_Effect Results in

Nifekalant's mechanism of action on the cardiac myocyte.

Experimental Protocols

Protocol 1: Measurement of Atrial Effective Refractory Period (AERP) in a Clinical Setting

This protocol describes the methodology for measuring the AERP before and after the administration of Nifekalant in patients, typically during an electrophysiology study (EPS).[4]

1. Patient Preparation and Catheter Placement:

  • Patients should be in a fasting state and conscious sedation may be administered.[5]

  • Standard multi-electrode catheters are introduced via femoral venous access under local anesthesia.[5]

  • Catheters are positioned under fluoroscopic guidance at standard locations, including the high right atrium (HRA), His-bundle region, and coronary sinus.[5]

2. Baseline AERP Measurement:

  • Programmed electrical stimulation is performed from a specific atrial site, commonly the HRA.

  • A drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms) is delivered.[6]

  • Following the drive train, a single premature stimulus (S2) is introduced at a coupling interval shorter than the anticipated AERP.

  • The S1-S2 coupling interval is then progressively increased in decrements of 10 ms until atrial capture is achieved.[6]

  • The AERP is defined as the longest S1-S2 coupling interval that fails to capture the atrium.[6]

  • Measurements should be repeated to ensure consistency.

3. Nifekalant Administration:

  • Nifekalant is administered intravenously. A common dosage regimen is a bolus injection of 0.2 mg/kg followed by a continuous infusion.[7][8]

  • The dosage may be adjusted based on the patient's clinical condition and response.[7]

4. Post-Nifekalant AERP Measurement:

  • After a sufficient time for the drug to exert its effect, the AERP measurement protocol (as described in step 2) is repeated.

  • The same pacing site and cycle lengths should be used to ensure comparability of the results.

5. Data Analysis:

  • The baseline and post-Nifekalant AERP values are recorded and compared.

  • Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes.

Protocol 2: Measurement of Ventricular Effective Refractory Period (VERP)

This protocol outlines the procedure for measuring the VERP, which is particularly relevant for assessing Nifekalant's effect on ventricular arrhythmias.

1. Patient Preparation and Catheter Placement:

  • Similar to the AERP protocol, standard EPS catheter placement is performed. A quadripolar catheter is typically positioned at the right ventricular apex (RVA) for pacing and recording.

2. Baseline VERP Measurement:

  • Programmed ventricular stimulation is initiated from the RVA.

  • A drive train of 8 paced ventricular beats (S1) is delivered at a constant cycle length (e.g., 600 ms).

  • A premature ventricular stimulus (S2) is introduced after the last beat of the drive train.

  • The S1-S2 coupling interval is progressively decreased in 10 ms decrements from a point well outside the refractory period until the S2 stimulus fails to elicit a ventricular capture.

  • The VERP is defined as the longest S1-S2 coupling interval that does not result in a propagated ventricular depolarization.

  • The protocol can be repeated with the addition of second (S3) and third (S4) extrastimuli to assess changes in refractoriness under more aggressive pacing protocols.[3]

3. Nifekalant Administration:

  • Intravenous Nifekalant is administered as described in the AERP protocol.

4. Post-Nifekalant VERP Measurement:

  • The VERP measurement protocol is repeated after drug administration, ensuring identical pacing configurations.

5. Data Analysis:

  • Baseline and post-Nifekalant VERP values are compared to quantify the drug's effect on ventricular refractoriness.

ERP_Measurement_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_post Post-Drug Measurement cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, Sedation) Catheter_Placement Catheter Placement (e.g., HRA, RVA) Patient_Prep->Catheter_Placement Drive_Train Deliver S1 Drive Train (8 beats at fixed cycle length) Catheter_Placement->Drive_Train Extrastimulus Introduce S2 Extrastimulus Drive_Train->Extrastimulus Decrement_S2 Decrement S1-S2 Interval Extrastimulus->Decrement_S2 Loss_of_Capture Observe Loss of Capture Decrement_S2->Loss_of_Capture Loss_of_Capture->Decrement_S2 No Record_ERP Record Baseline ERP Loss_of_Capture->Record_ERP Yes Administer_Nifekalant Administer Nifekalant (IV Bolus + Infusion) Record_ERP->Administer_Nifekalant Repeat_Protocol Repeat Pacing Protocol Administer_Nifekalant->Repeat_Protocol Record_Post_ERP Record Post-Nifekalant ERP Repeat_Protocol->Record_Post_ERP Compare_ERPs Compare Baseline and Post-Nifekalant ERPs Record_Post_ERP->Compare_ERPs

Workflow for measuring the effective refractory period (ERP).

Logical Relationship: Nifekalant, ERP, and Therapeutic Effect

The clinical utility of Nifekalant is directly linked to its ability to prolong the effective refractory period. This electrophysiological change disrupts the re-entrant circuits that sustain many tachyarrhythmias, thereby restoring normal sinus rhythm.

Logical_Relationship Nifekalant Nifekalant Administration Block_IKr Blockade of IKr Channels Nifekalant->Block_IKr Prolong_APD Prolongation of Action Potential Duration (APD) Block_IKr->Prolong_APD Increase_ERP Increase in Effective Refractory Period (ERP) Prolong_APD->Increase_ERP Disrupt_Reentry Disruption of Re-entrant Circuits Increase_ERP->Disrupt_Reentry Therapeutic_Effect Therapeutic Effect (Termination of Arrhythmia) Disrupt_Reentry->Therapeutic_Effect

Logical flow from Nifekalant administration to its therapeutic effect.

References

Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using Nifekalant Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant hydrochloride is a class III antiarrhythmic agent known for its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for life-threatening arrhythmias.[3][4] Due to its well-characterized inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), Nifekalant serves as an essential positive control in high-throughput screening (HTS) campaigns designed to identify and characterize novel ion channel modulators.[1][5] Its minimal effects on other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, make it a targeted reference compound for hERG-specific assays.[1]

These application notes provide detailed protocols for utilizing this compound in two common HTS platforms for identifying hERG modulators: a fluorescence-based thallium flux assay and an automated patch clamp assay.

Data Presentation

Table 1: Pharmacological Profile of this compound
ParameterValueIon Channel/SystemComments
IC₅₀ 7.9 µMhERG (KCNH2)Concentration-dependent block.[6]
Mechanism of Action Blocks the rapid component of the delayed rectifier K+ current (IKr).[1]hERG Potassium ChannelProlongs the cardiac action potential.[1]
Selectivity Minimal effects on Na+ and Ca2+ channels.[1]Sodium and Calcium ChannelsTargeted action on hERG reduces off-target effects.[1]
Binding Characteristics Higher affinity for the open state of the hERG channel.[6]hERG Potassium ChannelExhibits voltage- and frequency-dependent block.[6]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cardiac Action Potential & hERG AP Cardiac Action Potential Depol Depolarization (Na+, Ca2+ influx) AP->Depol Phase 0, 2 Repol Repolarization (K+ efflux) Depol->Repol Initiates Repol->AP Restores Resting Potential hERG hERG (IKr) Channel hERG->Repol Contributes to Nifekalant This compound Nifekalant->hERG Blocks

Caption: Role of hERG in Cardiac Repolarization and Nifekalant Blockade.

cluster_1 HTS Workflow for hERG Modulators Start Start: Compound Library Primary_Screen Primary Screen: Thallium Flux Assay Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC₅₀ (Thallium Flux) Hit_ID->Dose_Response Active Compounds Secondary_Screen Secondary Screen: Automated Patch Clamp Dose_Response->Secondary_Screen Validation Hit Validation & SAR Secondary_Screen->Validation

Caption: High-Throughput Screening Workflow for hERG Modulators.

Experimental Protocols

Protocol 1: High-Throughput Thallium Flux Assay for hERG Channel Inhibitors

This protocol is adapted from the principles of the FluxOR™ Thallium Flux Assay and is suitable for a 384- or 1536-well plate format.[3][6][7]

1. Cell Culture and Plating:

  • Cell Line: Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG or CHO-hERG cells.[8][9][10]

  • Culture Medium: Culture cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain hERG expression.

  • Plating: Seed the cells into black-walled, clear-bottom 384- or 1536-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) according to the manufacturer's instructions.

  • Remove the cell culture medium from the assay plates and add the dye-loading buffer to each well.

  • Incubate the plates at room temperature in the dark for 60-90 minutes to allow for dye loading.

3. Compound Addition:

  • Prepare serial dilutions of this compound (positive control) and test compounds in a suitable assay buffer. A typical starting concentration for Nifekalant is 100 µM with 1:3 serial dilutions.

  • Add the compound dilutions to the assay plates. Include wells with vehicle control (e.g., 0.5% DMSO) as a negative control.

  • Incubate the plates at room temperature for 10-20 minutes.

4. Thallium Stimulation and Signal Detection:

  • Prepare a stimulus buffer containing thallium sulfate and potassium sulfate. The final concentration of potassium will be used to depolarize the cells and open the hERG channels.

  • Place the assay plate into a kinetic plate reader (e.g., FLIPR or FDSS).

  • Set the instrument to record fluorescence (e.g., excitation ~480 nm, emission ~540 nm) at 1-second intervals.[3]

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add the stimulus buffer to all wells simultaneously using the instrument's integrated fluidics.

  • Continue to record the fluorescence signal for at least 120 seconds.

5. Data Analysis:

  • The influx of thallium through open hERG channels will lead to an increase in fluorescence.

  • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

  • Normalize the data to the vehicle control (100% activity) and a high concentration of Nifekalant (0% activity).

  • Generate dose-response curves and calculate IC₅₀ values for the test compounds and Nifekalant.

Protocol 2: Automated Patch Clamp Assay for hERG Channel Modulators

This protocol provides a general workflow for using an automated patch clamp system (e.g., Patchliner®, QPatch) to validate hits from the primary screen.[11][12][13]

1. Cell Preparation:

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the hERG channel.

  • Cell Culture: Culture cells to 70-90% confluency.

  • Cell Suspension: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate external solution for the automated patch clamp system at the manufacturer's recommended density.

2. Instrument Setup:

  • Chip Preparation: Prime and prepare the planar patch clamp chips according to the manufacturer's protocol.

  • Solutions: Prepare the internal and external solutions.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

  • Compound Plate: Prepare a compound plate with serial dilutions of test compounds and this compound as a positive control.

3. Electrophysiological Recording:

  • Cell Capture and Sealing: Initiate the automated protocol for cell capture and formation of a giga-ohm seal.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol involves:

    • Holding potential of -80 mV.

    • Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.

    • Repolarizing step to -50 mV to record the peak tail current, which reflects the hERG current.

  • Compound Application: After establishing a stable baseline recording, apply the test compounds and Nifekalant at various concentrations. Allow for sufficient incubation time for the drug to reach equilibrium.

4. Data Analysis:

  • Measure the peak tail current amplitude in the presence of each compound concentration.

  • Normalize the current inhibition to the baseline current.

  • Generate concentration-response curves and calculate the IC₅₀ values using appropriate fitting algorithms.

  • The data obtained from the automated patch clamp assay serves as the "gold standard" for confirming the activity and potency of hERG modulators.[14]

References

Troubleshooting & Optimization

troubleshooting variability in Nifekalant electrophysiology data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Nifekalant electrophysiology data. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Nifekalant and what is its primary mechanism of action in cardiac electrophysiology?

Nifekalant is a Class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular arrhythmias.[1][2] Its main mechanism of action is the selective inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][3] This inhibition prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby suppressing arrhythmogenic activity.[1]

Q2: What are the known electrophysiological effects of Nifekalant?

Nifekalant exhibits concentration-dependent, voltage-dependent, and frequency-dependent blockade of hERG channels.[3] It has a higher affinity for the open and inactivated states of the channel.[3] A key characteristic of Nifekalant is its "reverse use-dependence," where its blocking effect is more pronounced at slower heart rates. The primary observable effect on an electrocardiogram (ECG) is QT interval prolongation.[2]

Q3: What are the most common sources of variability in Nifekalant electrophysiology data?

Variability in Nifekalant electrophysiology data can arise from several factors, including:

  • Experimental Conditions: Temperature, external potassium (K+) concentration, and pH of recording solutions.[4][5][6]

  • Cellular Factors: The type of cell system used (e.g., Xenopus oocytes, HEK293, CHO cells), cell passage number, and health of the cells.[7]

  • Patch-Clamp Technique: Seal resistance, series resistance, and current rundown.[8][9]

  • Voltage Protocol: The specific voltage clamp protocol used can significantly influence the observed IC50 values.[10][11]

Troubleshooting Guides

Issue 1: High Variability in Nifekalant IC50 Values

Q: My calculated IC50 value for Nifekalant block of hERG channels is inconsistent with published data or varies significantly between experiments. What could be the cause?

A: Variability in IC50 values is a common issue and can be attributed to several factors. Use the following checklist to troubleshoot:

  • Temperature Fluctuations: Nifekalant's potency can be temperature-sensitive.[12] Ensure your experimental temperature is stable and consistent, ideally at or near physiological temperature (35-37°C).[11][13][14]

  • External Potassium Concentration: The concentration of K+ in the extracellular solution can alter hERG channel gating and pharmacology.[4][5] While some studies suggest that external K+ concentration does not directly modulate Nifekalant block, it can affect the overall health and stability of the cells and the magnitude of the hERG current, indirectly impacting results.[15] It is crucial to maintain a consistent and reported K+ concentration, typically between 4-5 mM.

  • Voltage Protocol: The voltage protocol used to elicit hERG currents significantly impacts the state of the channel (resting, open, inactivated) and, therefore, the apparent potency of state-dependent blockers like Nifekalant. Ensure you are using a standardized protocol, such as the FDA-recommended step-ramp protocol for CiPA studies.[10][11]

  • Cell Culture Conditions:

    • Cell Line: Different cell lines (e.g., HEK293 vs. CHO) can exhibit different biophysical properties of the expressed hERG channels, leading to variations in IC50 values.[7]

    • Passage Number: High passage numbers can lead to genetic drift and altered ion channel expression and function.[16] It is recommended to use cells within a defined, low passage number range.

  • Compound Stability and Concentration: Ensure the Nifekalant stock solution is properly stored and that the final concentrations in your experiments are accurate.

Issue 2: Unstable hERG/IKr Current Recordings

Q: I am observing a continuous decline (rundown) or instability in my hERG current recordings even before applying Nifekalant. How can I improve the stability?

A: Current rundown is a common challenge in whole-cell patch-clamp recordings. Here are some steps to mitigate it:

  • Intracellular Solution Composition:

    • ATP and GTP: Ensure your intracellular solution contains Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.5 mM) to support cellular metabolism and prevent rundown of IKr.

    • Fluoride: While sometimes used to improve seal resistance in automated patch-clamp, fluoride in the intracellular solution can affect some ion channels. Consider using fluoride-free internal solutions for manual patch-clamp.

  • Perforated Patch-Clamp: If rundown persists with conventional whole-cell, consider using the perforated patch-clamp technique (with agents like amphotericin B or gramicidin). This method keeps the cytoplasm intact, reducing rundown.

  • Recording Quality:

    • Seal Resistance: Aim for a high seal resistance (>1 GΩ) to minimize leak currents, which can contribute to instability.[10][11][14]

    • Series Resistance: Keep the series resistance as low as possible (ideally <10 MΩ) and compensate for at least 80% of it to ensure good voltage control.[8][9][13] Monitor series resistance throughout the experiment; a significant change (>20%) may indicate an unstable recording.

  • Cell Health: Use healthy, properly cultured cells. Avoid overgrown or starved cells.

Issue 3: Difficulty Obtaining High-Resistance Seals

Q: I am struggling to form a stable gigaseal (>1 GΩ) on my cells for patch-clamp recordings. What can I do?

A: Achieving a high-resistance seal is critical for high-quality recordings. Here are some troubleshooting tips:

  • Pipette Fabrication and Polishing:

    • Use high-quality borosilicate glass capillaries.

    • Ensure your pipette puller settings are optimized to produce pipettes with the appropriate resistance (typically 4-8 MΩ for whole-cell recordings).

    • Fire-polish the pipette tip to smooth the opening, which can improve sealing.

  • Solutions and Cell Preparation:

    • Filter all solutions (extracellular and intracellular) to remove particulate matter.

    • Ensure the surface of the bath solution is clean.

    • Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

  • Cell Health and Morphology: Healthy, adherent cells with a smooth membrane are easier to seal onto.

  • Mechanical Stability: Minimize vibrations by using an anti-vibration table and ensuring all components of the rig are securely fastened.

Data Presentation

Table 1: Nifekalant IC50 Values for hERG Block Under Various Experimental Conditions

Cell TypeTemperature (°C)Voltage ProtocolIC50 (µM)Reference
Xenopus oocytesNot SpecifiedNot Specified7.9[3]
HEK293 cellsRoom TemperatureNot Specified142.6 ± 13.1[7]
Xenopus oocytesRoom TemperatureNot Specified16.6 ± 2.4[7]
Not SpecifiedNot SpecifiedNot Specified~0.07-0.145[17]

Table 2: Recommended Patch-Clamp Parameters for hERG Channel Recordings

ParameterRecommended ValueRationale
Seal Resistance (Rseal)> 1 GΩMinimizes leak currents and improves signal-to-noise ratio.[10][11][14]
Series Resistance (Rs)< 10 MΩEnsures good voltage control and minimizes voltage errors.[8][9]
Rs Compensation> 80%Corrects for voltage errors introduced by the series resistance.[8][9][13]
Whole-Cell CapacitanceCell-dependentProvides an estimate of cell size.
Input Resistance> 300 MΩ (cell-dependent)Indicates cell health and seal quality.

Experimental Protocols

Manual Patch-Clamp Protocol for Assessing Nifekalant Block of hERG Channels

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

  • Cell Preparation:

    • Plate hERG-expressing cells (e.g., HEK293 or CHO) onto glass coverslips 24-48 hours before the experiment.

    • Use cells at a low passage number and ensure they are healthy and not overly confluent.

  • Solution Preparation:

    • Extracellular Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Filter both solutions on the day of the experiment.

  • Pipette Preparation:

    • Pull pipettes from borosilicate glass to a resistance of 4-8 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse with extracellular solution at a constant rate.

    • Maintain the temperature at 35-37°C using an in-line heater and a temperature controller.[13][14]

    • Approach a cell with a pipette under positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a gigaseal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

  • Voltage Protocol and Data Acquisition:

    • Use a standardized voltage protocol, such as the CiPA step-ramp protocol.[10][11]

    • Hold the cell at -80 mV. Depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds.

    • Record the tail current at -50 mV.

    • Acquire data at a sampling rate of 10 kHz and filter at 2-5 kHz.

  • Drug Application:

    • Establish a stable baseline recording in the vehicle control solution.

    • Apply increasing concentrations of Nifekalant, allowing the current to reach a steady-state at each concentration.

    • Perform a final washout with the control solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating seal Gigaseal Formation cell_prep->seal sol_prep Solution Preparation sol_prep->seal pip_prep Pipette Pulling pip_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell stabilize Stabilization whole_cell->stabilize baseline Baseline Recording stabilize->baseline drug_app Nifekalant Application baseline->drug_app data_acq Data Acquisition (Voltage Protocol) drug_app->data_acq washout Washout analysis IC50 Curve Generation washout->analysis data_acq->washout

Caption: Experimental workflow for Nifekalant electrophysiology.

troubleshooting_logic cluster_ic50 IC50 Variability cluster_stability Recording Stability start Inconsistent Nifekalant Data q_ic50 Variable IC50? start->q_ic50 q_stability Unstable Current? start->q_stability check_temp Check Temperature (35-37°C) q_ic50->check_temp Yes q_ic50->q_stability No check_k Check External [K+] (4-5 mM) check_temp->check_k check_protocol Standardize Voltage Protocol check_k->check_protocol check_cells Verify Cell Line & Passage Number check_protocol->check_cells check_internal Check Internal Solution (ATP/GTP) q_stability->check_internal Yes check_seal Optimize Seal (>1 GΩ) check_internal->check_seal check_rs Monitor/Compensate Rs (<10 MΩ, >80%) check_seal->check_rs perforated_patch Consider Perforated Patch check_rs->perforated_patch

Caption: Troubleshooting logic for Nifekalant data variability.

signaling_pathway Nifekalant Nifekalant hERG_channel hERG (IKr) Channel Nifekalant->hERG_channel Inhibits K_efflux K+ Efflux hERG_channel->K_efflux Reduces Repolarization Phase 3 Repolarization K_efflux->Repolarization Slows APD Action Potential Duration Repolarization->APD Prolongs QT_interval QT Interval APD->QT_interval Prolongs

Caption: Nifekalant's mechanism of action on cardiac repolarization.

References

Technical Support Center: Nifekalant Hydrochloride and Serum Potassium Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum potassium levels on the efficacy and safety of Nifekalant Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][3] This inhibition of potassium channels leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period of the myocardium. These actions help to stabilize cardiac electrical activity and suppress life-threatening ventricular arrhythmias such as ventricular tachycardia and ventricular fibrillation.[1][2]

Q2: How do serum potassium levels affect the efficacy of Nifekalant?

A2: Serum potassium levels are a critical determinant of Nifekalant's efficacy and safety. Low serum potassium levels (hypokalemia) can reduce the effectiveness of Nifekalant and significantly increase the risk of proarrhythmic events, most notably Torsades de Pointes (TdP).[1] Conversely, maintaining normal to high-normal potassium levels is crucial for optimizing the antiarrhythmic effects of Nifekalant and minimizing adverse events. It has been proposed that serum potassium levels should be maintained above 4.0 mmol/L during Nifekalant administration.[1]

Q3: What is the clinical recommendation for potassium monitoring during Nifekalant administration?

A3: Due to the significant risk of TdP associated with hypokalemia, frequent monitoring of the QT interval and serum potassium levels is essential during Nifekalant infusion.[1] It is recommended to maintain serum potassium concentrations above 4.0 mmol/L.[1] In some clinical scenarios, potassium levels have been maintained between 5.0 and 5.5 mmol/L to ensure patient safety.

Q4: Can Nifekalant be used in patients with renal impairment?

A4: Yes, but with caution and dose adjustment. A significant portion of Nifekalant is excreted unchanged in the urine. In patients with renal failure, the dosage must be adjusted to avoid drug accumulation and potential toxicity.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected QT Prolongation or Torsades de Pointes (TdP) Hypokalemia: Low serum potassium is a major risk factor for Nifekalant-induced TdP.[1]1. Immediately assess serum potassium levels. 2. Correct hypokalemia promptly. It is recommended to maintain serum potassium above 4.0 mmol/L.[1] 3. Discontinue Nifekalant infusion if TdP occurs. 4. Consider magnesium sulfate administration for TdP.
Reduced Antiarrhythmic Efficacy Suboptimal Serum Potassium Levels: Even in the absence of overt hypokalemia, potassium levels at the lower end of the normal range may suboptimally support Nifekalant's action.1. Ensure serum potassium is in the high-normal range (e.g., >4.0 mmol/L). [1] 2. Re-evaluate the Nifekalant dosage and the patient's clinical condition.
Variable Drug Effect Fluctuations in Heart Rate: Nifekalant exhibits reverse use-dependent properties, meaning its action potential-prolonging effect is more pronounced at slower heart rates.[1]1. Monitor heart rate closely. 2. Be aware that the risk of excessive QT prolongation may increase with a decrease in heart rate.

Data on Nifekalant Efficacy and Potassium

Serum Potassium LevelExpected Impact on Nifekalant Efficacy & SafetyClinical Recommendation
< 3.5 mmol/L (Hypokalemia) Increased risk of Torsades de Pointes (TdP), potentially reduced antiarrhythmic efficacy.Strongly contraindicated. Correct potassium levels before and during Nifekalant administration.
3.5 - 4.0 mmol/L Suboptimal for safety; increased risk of proarrhythmia still present.Close monitoring required. Aim for higher end of this range or above.
> 4.0 mmol/L Optimal for both safety and efficacy. Reduced risk of TdP.Recommended target range for Nifekalant administration. [1]
5.0 - 5.5 mmol/L May provide an additional margin of safety in high-risk patients.Considered in some clinical practices for enhanced safety.

Experimental Protocols

In Vitro Assessment of Nifekalant's Effect on IKr Current at Varying Extracellular Potassium Concentrations

This protocol provides a generalized framework for assessing the impact of extracellular potassium on the IKr blocking properties of Nifekalant using the whole-cell patch-clamp technique in a cell line stably expressing the hERG channel.

1. Cell Culture:

  • Culture hERG-expressing cells (e.g., HEK293 or CHO cells) under standard conditions.

  • Passage cells regularly to maintain optimal health and channel expression.

2. Solutions and Reagents:

  • External Solution (Normal K+): Containing (in mmol/L): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • External Solutions (Varying K+): Prepare a series of external solutions with varying KCl concentrations (e.g., 2.5, 4.0, 5.5, 7.0 mmol/L), adjusting the NaCl concentration to maintain osmolarity.

  • Internal (Pipette) Solution: Containing (in mmol/L): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., water or DMSO) and make serial dilutions to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Isolate single cells for recording.

  • Use a patch-clamp amplifier and data acquisition system.

  • Form a gigaseal and establish a whole-cell configuration.

  • Perfuse the cell with the normal K+ external solution to establish a baseline IKr recording.

4. Voltage Clamp Protocol:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV to record the peak tail current, which represents the IKr.

  • Repeat this protocol at a steady frequency (e.g., every 10-15 seconds).

5. Experimental Procedure:

  • Baseline Recording: Record stable IKr tail currents in the normal K+ (4 mmol/L) external solution.

  • Application of Nifekalant: Perfuse the cell with a known concentration of Nifekalant in the normal K+ solution and record the inhibition of the IKr tail current until a steady-state block is achieved.

  • Varying Extracellular K+:

    • Wash out the drug with the normal K+ solution.

    • Perfuse the cell with an external solution containing a different K+ concentration (e.g., 2.5 mmol/L).

    • Once the baseline IKr in the new K+ concentration is stable, apply the same concentration of Nifekalant.

    • Repeat this process for each desired extracellular K+ concentration.

6. Data Analysis:

  • Measure the peak tail current amplitude before and after Nifekalant application at each K+ concentration.

  • Calculate the percentage of IKr block for each condition.

  • Plot the concentration-response curves for Nifekalant at each K+ level to determine if the IC50 value is altered.

Visualizations

Nifekalant_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_potassium Influence of Serum Potassium Nifekalant Nifekalant Hydrochloride IKr IKr (hERG) Potassium Channel Nifekalant->IKr Blocks Hypokalemia Hypokalemia (<4.0 mmol/L) Normokalemia Normokalemia (>4.0 mmol/L) K_ion_out K+ Efflux IKr->K_ion_out Reduced APD Action Potential Duration (APD) Prolongation K_ion_in K+ K_ion_in->K_ion_out Repolarization ERP Effective Refractory Period (ERP) Prolongation APD->ERP Antiarrhythmia Antiarrhythmic Effect ERP->Antiarrhythmia TdP Increased Risk of Torsades de Pointes Hypokalemia->TdP Efficacy Optimal Efficacy & Safety Normokalemia->Efficacy

Caption: Nifekalant's mechanism of action and the influence of potassium.

Troubleshooting_Workflow Start Experiment with Nifekalant Issue Unexpected Result Observed (e.g., Proarrhythmia, Low Efficacy) Start->Issue Check_K Check Serum/Extracellular Potassium Level Issue->Check_K K_Low Potassium < 4.0 mmol/L? Check_K->K_Low Correct_K Adjust Potassium to > 4.0 mmol/L K_Low->Correct_K Yes K_Normal Potassium ≥ 4.0 mmol/L K_Low->K_Normal No Reassess Re-evaluate Nifekalant Effect Correct_K->Reassess Other_Factors Investigate Other Factors: - Nifekalant concentration - Heart rate (reverse use-dependence) - Other interacting drugs K_Normal->Other_Factors Other_Factors->Reassess

Caption: Troubleshooting workflow for Nifekalant experiments.

References

Validation & Comparative

A Comparative Analysis of Nifekalant and Dofetilide on hERG Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two Class III antiarrhythmic drugs, Nifekalant and Dofetilide, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the distinct interactions of these drugs with the hERG channel is critical for assessing their therapeutic efficacy and proarrhythmic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of experimental workflows and proposed mechanisms of action.

Quantitative Data Summary

The inhibitory potency of Nifekalant and Dofetilide on the hERG channel has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. It is important to note that these values can vary depending on the expression system used (e.g., Xenopus oocytes or Human Embryonic Kidney (HEK) 293 cells) and the specific experimental conditions.

DrugParameterValueExpression SystemReference
Nifekalant IC507.9 µMXenopus oocytes[cite: ]
IC50142.6 ± 13.1 nMHEK293 cells
EC50 (Facilitation)92.84 ± 7.71 nMHEK293 cells
Dofetilide IC5012 ± 2 nMHEK293 cells[1]
IC500.32 ± 0.04 µMXenopus oocytes
Kd22.3 ± 2.53 nMHEK293 cell membranes[2]
Kd99.6 nMSHSY5Y cells
Kd102.9 nMHEK293 cells

Comparative Analysis of hERG Channel Interactions

Nifekalant and Dofetilide, while both potent hERG channel blockers, exhibit distinct mechanisms of action, kinetics, and state-dependent interactions.

State-Dependent Block:

  • Nifekalant: Primarily demonstrates a higher binding affinity for the open state of the hERG channel. This means it is most effective when the channel is actively conducting potassium ions.

  • Dofetilide: Exhibits a more complex interaction, binding with high affinity to both the open and inactivated states of the hERG channel.[3] This trapping within the inactivated state contributes to its slow dissociation from the channel.

Kinetics of Block:

  • Nifekalant: Characterized by a rapid onset of blockade and a slow recovery from the block.

  • Dofetilide: Displays a slow onset of block and a very slow offset or recovery.[1][4] This slow dissociation is a key feature of its pharmacological profile.

Frequency Dependence:

  • Nifekalant: Inhibits hERG channels in a frequency-dependent manner.

  • Dofetilide: The block by dofetilide is largely frequency-independent due to its very slow unbinding at negative potentials.[4]

Unique Effect of Nifekalant: Facilitation

A significant difference between the two drugs is that Nifekalant can induce a "facilitation" of the hERG current. This phenomenon involves an increased current amplitude at low-voltage depolarizations following a strong depolarizing pulse.[5] This effect is not observed with Dofetilide and is thought to potentially reduce the proarrhythmic risk of Nifekalant by providing a "repolarization reserve".[5] The facilitation is concentration-dependent and is believed to result from a leftward shift in the voltage-dependence of channel activation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Nifekalant and Dofetilide on hERG channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the ion currents flowing through hERG channels and assessing the effects of drugs.

  • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus oocytes are heterologously expressing the hERG channel. Cells are cultured and prepared on coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Voltage-Clamp Protocols:

    • IC50 Determination: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 1-2 seconds is applied to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current. This protocol is repeated at regular intervals in the absence and presence of increasing concentrations of the test compound.

    • State-Dependence Assessment: To assess block of the open state, drugs are applied during a sustained depolarization. To assess block of the inactivated state, a pre-pulse to a positive potential (e.g., +40 mV) is used to induce inactivation before the drug is applied.

    • Facilitation Protocol (for Nifekalant): A conditioning pre-pulse to a strongly depolarized potential (e.g., +60 mV for 4 seconds) is applied. The effect on the subsequent hERG current elicited by a test pulse to a lower voltage (e.g., -50 mV) is then measured.[5]

  • Data Analysis: The peak tail current amplitude is measured and plotted against the drug concentration to determine the IC50 value using a Hill equation fit. The kinetics of block onset and offset are determined by fitting the time course of current inhibition and recovery to exponential functions.

Radioligand Binding Assay

This method provides a high-throughput means to assess the binding affinity of compounds to the hERG channel.

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel.

  • Assay Buffer (in mM): 50 HEPES, 10 KCl, 1 MgCl2 (pH 7.4).

  • Radioligand: [3H]dofetilide is commonly used as the radioligand.[2][6]

  • Procedure:

    • hERG-containing membranes are incubated with a fixed concentration of [3H]dofetilide and varying concentrations of the unlabeled test compound (Nifekalant or Dofetilide).

    • The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]dofetilide (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

hERG_Block_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_binding Radioligand Binding Assay cell_prep hERG-expressing cells (HEK293 or Oocytes) patch Giga-seal formation & Whole-cell configuration cell_prep->patch voltage_protocol Apply Voltage-Clamp Protocols patch->voltage_protocol drug_app Drug Application (Nifekalant or Dofetilide) voltage_protocol->drug_app record Record hERG Currents drug_app->record analysis_ephys Data Analysis: IC50, Kinetics, State-dependence record->analysis_ephys mem_prep Prepare hERG-containing cell membranes incubation Incubate membranes with [3H]dofetilide & test drug mem_prep->incubation filtration Separate bound & unbound radioligand incubation->filtration counting Quantify Radioactivity filtration->counting analysis_binding Data Analysis: Ki calculation counting->analysis_binding Drug_hERG_Interaction cluster_dofetilide Dofetilide Interaction cluster_nifekalant Nifekalant Interaction D_Closed Closed D_Open Open D_Closed->D_Open Activation D_Open->D_Closed Deactivation D_Inactivated Inactivated D_Open->D_Inactivated Inactivation D_Inactivated->D_Open Recovery D_Drug Dofetilide D_Drug->D_Open Binds D_Drug->D_Inactivated Binds & Trapped N_Closed Closed N_Open Open N_Closed->N_Open Activation N_Open->N_Closed Deactivation N_Inactivated Inactivated N_Open->N_Inactivated Inactivation N_Facilitated Facilitated Open State N_Open->N_Facilitated Facilitation (with Nifekalant) N_Inactivated->N_Open Recovery N_Drug Nifekalant N_Drug->N_Open Binds

References

Nifekalant's Mechanism of Action: A Comparative Analysis with Other Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrophysiological properties of Nifekalant and its counterparts reveals a spectrum of activity, from highly selective potassium channel blockade to broad multi-channel inhibition. This guide provides a comprehensive comparison of Nifekalant with other prominent Class III antiarrhythmic drugs—amiodarone, sotalol, dofetilide, and ibutilide—supported by experimental data to elucidate their distinct mechanisms of action.

Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential. This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby terminating and preventing re-entrant arrhythmias. While this fundamental mechanism unites them, significant differences in their selectivity for various ion channels lead to distinct electrophysiological profiles, clinical efficacies, and safety concerns.

Differentiating Mechanisms within Class III

Nifekalant, a drug primarily used in Japan, is distinguished as a relatively pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2] This selectivity is believed to contribute to its potent effect on APD prolongation with minimal impact on other cardiac ion channels, such as sodium (Na+) and calcium (Ca2+) channels.[1]

In contrast, other Class III agents exhibit a broader spectrum of activity:

  • Amiodarone: Known as a multi-channel blocker, amiodarone's antiarrhythmic effects stem from the inhibition of not only potassium channels (IKr and IKs) but also sodium and calcium channels. Additionally, it possesses non-competitive alpha- and beta-adrenergic blocking properties.[3][4][5][6]

  • Sotalol: This drug combines Class III activity (IKr blockade) with non-selective beta-adrenergic blockade (Class II activity).[7][8][9][10][11] Its beta-blocking properties contribute to slowing the heart rate and reducing myocardial oxygen demand.

  • Dofetilide: Similar to Nifekalant, dofetilide is a highly potent and selective blocker of the IKr current.[12][13][14][15] This selectivity makes it a "pure" Class III agent.

  • Ibutilide: Ibutilide's mechanism is unique as it not only blocks the IKr current but also enhances the late inward sodium current (INa-L). This dual action contributes to its rapid effect on prolonging the APD.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the effects of Nifekalant and other Class III antiarrhythmics on key electrophysiological parameters.

Table 1: Comparative Potency on Cardiac Ion Channels (IC50 values)

DrugIKr (hERG)IKsICa-LINa
Nifekalant Potent Blocker (Specific IC50 not available in comparative studies)Minimal EffectMinimal EffectMinimal Effect
Amiodarone 9.8 µMPotent BlockerBlockerBlocker[6]
Sotalol 35-121 µM[9]BlockerNo significant effectNo significant effect
Dofetilide 12-35 nM[14][15]>100 µM>100 µM>100 µM
Ibutilide 20-50 nMMinimal EffectMinimal EffectEnhances INa-L

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Table 2: Comparative Effects on Action Potential Duration (APD) and Effective Refractory Period (ERP)

DrugChange in Atrial MAPD90 (ms)Change in Ventricular ERP (ms)
Nifekalant ↑ 43 ± 15↑ (Specific comparative data not available)
Amiodarone ↑ 18 ± 11↑ (Specific comparative data not available)
Sotalol ↑ (Specific comparative data not available)↑ 38 ± 15[8]
Dofetilide ↑ (Specific comparative data not available)↑ (Specific comparative data not available)
Ibutilide ↑ 51 ± 21↑ (Specific comparative data not available)

Data from a clinical study in patients with persistent atrial fibrillation, showing the mean change ± SD in monophasic action potential duration at 90% repolarization (MAPD90) in the right atrium. Ventricular ERP data for sotalol is from a separate study.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Class_III_Antiarrhythmic_Mechanism Signaling Pathway of Class III Antiarrhythmics cluster_membrane Cardiomyocyte Membrane cluster_drugs Class III Antiarrhythmics cluster_effects Electrophysiological Effects K_channel Potassium Channel (e.g., IKr, IKs) APD_prolongation Action Potential Duration Prolongation K_channel->APD_prolongation Leads to Na_channel Sodium Channel (I_Na / I_Na-L) Na_channel->APD_prolongation Ca_channel Calcium Channel (I_Ca-L) Nifekalant Nifekalant Nifekalant->K_channel Highly Selective Block Amiodarone Amiodarone Amiodarone->K_channel Block Amiodarone->Na_channel Block Amiodarone->Ca_channel Block Sotalol Sotalol Sotalol->K_channel Block Dofetilide Dofetilide Dofetilide->K_channel Selective Block Ibutilide Ibutilide Ibutilide->K_channel Block Ibutilide->Na_channel Enhances I_Na-L ERP_prolongation Effective Refractory Period Prolongation APD_prolongation->ERP_prolongation Results in Antiarrhythmic_effect Antiarrhythmic Effect ERP_prolongation->Antiarrhythmic_effect Produces

Caption: Signaling pathway of Class III antiarrhythmics.

Patch_Clamp_Workflow Experimental Workflow: Patch Clamp Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_isolation Isolate Cardiomyocytes cell_culture Culture Cells cell_isolation->cell_culture patch_pipette Form Gigaseal with Patch Pipette cell_culture->patch_pipette drug_prep Prepare Drug Solutions whole_cell Establish Whole-Cell Configuration drug_prep->whole_cell patch_pipette->whole_cell voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp current_recording Record Ion Channel Currents voltage_clamp->current_recording current_measurement Measure Current Amplitude current_recording->current_measurement dose_response Generate Dose-Response Curve current_measurement->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Experimental workflow for patch clamp electrophysiology.

Logical_Relationship Logical Relationship of Drug Selectivity and Clinical Profile High_Selectivity High IKr Selectivity (Nifekalant, Dofetilide) Potent_APD_Prolongation Potent APD Prolongation High_Selectivity->Potent_APD_Prolongation Multi_Channel Multi-Channel Blockade (Amiodarone) Broad_Spectrum_Efficacy Broad-Spectrum Efficacy Multi_Channel->Broad_Spectrum_Efficacy Extracardiac_Side_Effects Extracardiac Side Effects Multi_Channel->Extracardiac_Side_Effects Beta_Blockade Beta-Blockade (Sotalol) Rate_Control Heart Rate Control Beta_Blockade->Rate_Control Unique_Mechanism Unique Mechanism (Ibutilide) Rapid_Onset Rapid Onset of Action Unique_Mechanism->Rapid_Onset Proarrhythmia_Risk Risk of Proarrhythmia (Torsades de Pointes) Potent_APD_Prolongation->Proarrhythmia_Risk

References

Assessing the Synergistic Antiarrhythmic Effects of Nifekalant and Beta-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of life-threatening ventricular arrhythmias remains a significant clinical challenge. Combination therapy, leveraging drugs with distinct mechanisms of action, presents a promising strategy to enhance antiarrhythmic efficacy while potentially mitigating proarrhythmic risk. This guide provides a comparative analysis of the electrophysiological effects of Nifekalant, a Class III antiarrhythmic agent, and beta-blockers, Class II agents, with a focus on their potential synergistic interaction in suppressing ventricular tachyarrhythmias.

Rationale for Combination Therapy

Nifekalant exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3] This mechanism targets the underlying substrate for re-entrant arrhythmias. Beta-blockers, on the other hand, competitively inhibit the effects of catecholamines at beta-adrenergic receptors, thereby reducing sympathetic tone. This action is crucial in mitigating the triggers for ventricular arrhythmias, such as increased heart rate and sympathetic surges, which can shorten the APD and promote arrhythmogenesis.

The combination of Nifekalant and a beta-blocker is hypothesized to offer a dual-pronged approach: Nifekalant modifies the arrhythmogenic substrate, while the beta-blocker suppresses the triggers. This synergy is supported by clinical observations where the combination of Nifekalant with sympathetic modulation, such as stellate ganglion blockade, has been effective in controlling refractory ventricular arrhythmias, including electrical storm.

Comparative Electrophysiological Effects

ParameterNifekalantBeta-BlockersNifekalant + Beta-Blocker (Hypothesized Synergy)
Action Potential Duration (APD) Significant ProlongationMinimal to no direct effect; may slightly prolong at high concentrationsSignificant and potentially more uniform prolongation across different heart rates
Effective Refractory Period (ERP) Significant ProlongationModest ProlongationPronounced and synergistic prolongation
Heart Rate No direct effectDecreaseSignificant Decrease
QTc Interval Significant ProlongationMinimal effectSignificant Prolongation (requires careful monitoring)
Ventricular Fibrillation Threshold (VFT) IncreaseIncreasePotentially synergistic increase
Incidence of Arrhythmias DecreaseDecreaseSignificant synergistic decrease

Experimental Protocols

To definitively quantify the synergistic effects of Nifekalant and beta-blockers, a well-controlled experimental study is necessary. Below is a detailed methodology for a representative preclinical experiment using an isolated heart model.

Isolated Langendorff-Perfused Rabbit Heart Model

Objective: To assess the effects of Nifekalant, a beta-blocker (e.g., carvedilol), and their combination on ventricular electrophysiology and susceptibility to induced arrhythmias.

1. Animal Preparation and Heart Isolation:

  • Male New Zealand White rabbits are anesthetized.
  • Hearts are rapidly excised and mounted on a Langendorff apparatus.
  • Hearts are retrogradely perfused with warmed, oxygenated Krebs-Henseleit solution.

2. Electrophysiological Recordings:

  • A monophasic action potential (MAP) probe is placed on the epicardial surface of the left ventricle to record APD.
  • Pacing electrodes are placed on the right ventricle for programmed electrical stimulation.
  • A volume-conducted electrocardiogram (ECG) is continuously recorded to monitor heart rate and QT interval.

3. Experimental Groups:

  • Group 1: Vehicle control
  • Group 2: Nifekalant (e.g., 10 µM)
  • Group 3: Carvedilol (e.g., 1 µM)
  • Group 4: Nifekalant (10 µM) + Carvedilol (1 µM)

4. Measurement of Electrophysiological Parameters:

  • Action Potential Duration (APD): APD at 90% repolarization (APD90) is measured at a baseline pacing cycle length of 500 ms.
  • Effective Refractory Period (ERP): ERP is determined using a standard S1-S2 programmed stimulation protocol.
  • Ventricular Fibrillation Threshold (VFT): VFT is measured by delivering a train of high-frequency stimuli to the ventricle.

5. Data Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).
  • Statistical significance is determined using ANOVA followed by a post-hoc test for multiple comparisons.

Visualizing the Mechanisms and Workflow

Signaling Pathways

The following diagram illustrates the distinct and potentially synergistic signaling pathways of Nifekalant and beta-blockers in a cardiac myocyte.

cluster_0 Sympathetic Nervous System cluster_1 Cardiac Myocyte Norepinephrine Norepinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Norepinephrine->Beta-Adrenergic Receptor Activates Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Ca2+ Influx Ca2+ Influx PKA->Ca2+ Influx Phosphorylates L-type Ca2+ channels Increased HR & Contractility Increased HR & Contractility Ca2+ Influx->Increased HR & Contractility IKr Channel IKr Channel K+ Efflux K+ Efflux IKr Channel->K+ Efflux Allows Repolarization Repolarization K+ Efflux->Repolarization APD Prolongation APD Prolongation Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Blocks Nifekalant Nifekalant Nifekalant->IKr Channel Blocks A Heart Isolation & Langendorff Perfusion B Baseline Electrophysiological Recordings (APD, ERP, VFT) A->B C Drug Administration B->C D Group 1: Vehicle E Group 2: Nifekalant F Group 3: Beta-Blocker G Group 4: Nifekalant + Beta-Blocker H Post-Drug Electrophysiological Recordings D->H E->H F->H G->H I Data Analysis & Comparison H->I

References

Nifekalant Shows Promise in Experimental Models of Amiodarone-Refractory Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a growing body of preclinical evidence suggests that nifekalant, a pure potassium channel blocker, may offer a viable alternative for ventricular arrhythmias that are refractory to amiodarone, a broad-spectrum antiarrhythmic agent. Experimental studies in swine models of prolonged and shock-resistant ventricular fibrillation (VF) demonstrate that nifekalant can be as effective, and in some aspects superior, to amiodarone in restoring spontaneous circulation and improving hemodynamic stability.

Nifekalant, primarily used in Japan, is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1][2] This targeted action prolongs the cardiac action potential and the effective refractory period with minimal effects on other ion channels.[1][2] In contrast, amiodarone exhibits a complex, multi-channel blocking mechanism, affecting potassium, sodium, and calcium channels, as well as having anti-adrenergic properties.[3][4] While amiodarone is a cornerstone in managing life-threatening ventricular arrhythmias, its efficacy can be limited, and it is associated with a range of adverse effects.

This guide provides a comparative analysis of nifekalant and amiodarone based on key preclinical studies, offering insights into their relative performance and underlying mechanisms in challenging arrhythmic conditions.

Comparative Efficacy in a Swine Model of Prolonged Ventricular Fibrillation

A pivotal study by Karlis et al. (2015) in a swine model of prolonged ventricular fibrillation provides compelling data on the comparative efficacy of nifekalant and amiodarone. The results, summarized in the table below, highlight a significantly higher survival rate and more favorable hemodynamic profile with nifekalant.[5][6]

Outcome MeasureNifekalant Group (n=10)Amiodarone Group (n=10)Saline Group (n=10)p-value (Nifekalant vs. Amiodarone)
48-hour Survival9/10 (90%)0/10 (0%)3/10 (30%)< 0.001
Time to ROSC (min)LowerSignificantly Higher-< 0.001
Number of ShocksLowerSignificantly Higher-< 0.001
Adrenaline DoseLowerSignificantly Higher-< 0.001
Hemodynamic ProfileMore FavorableLess Favorable-< 0.05

ROSC: Return of Spontaneous Circulation. Data sourced from Karlis et al. (2015).[5][6]

These findings suggest that in a model of prolonged, untreated ventricular fibrillation, nifekalant was superior to amiodarone in achieving sustained survival and required less aggressive resuscitation efforts.[5][6]

Performance in a Porcine Model of Cardiac Arrest

Further supporting evidence comes from a study by Ji et al. (2010) in a porcine model of cardiac arrest. While this study found the efficacy of nifekalant to be similar to amiodarone in improving defibrillation success, it also highlighted a key difference in post-resuscitation hemodynamics.[7]

Outcome MeasureNifekalant GroupAmiodarone GroupSaline Group
ROSC RateHigher than SalineHigher than SalineLower
24-hour Survival RateHigher than SalineHigher than SalineLower
Post-resuscitation Myocardial DysfunctionImprovedImprovedNot Improved
Coronary Perfusion Pressure (30 min post-ROSC)HigherSignificantly Lower-

Data sourced from Ji et al. (2010) as cited in Komasawa et al.[7]

The observation of a significantly lower coronary perfusion pressure in the amiodarone group post-resuscitation is a critical finding, suggesting a potential advantage for nifekalant in maintaining myocardial blood flow after successful defibrillation.[7]

Experimental Protocols

Swine Model of Prolonged Ventricular Fibrillation (Karlis et al., 2015)

The experimental protocol involved inducing ventricular fibrillation in swine. After 8 minutes of untreated VF, the animals were randomized to receive a bolus dose of epinephrine along with either nifekalant, amiodarone, or saline.[5][6] Cardiopulmonary resuscitation (CPR) was initiated immediately after drug administration, with defibrillation attempted 2 minutes later.[5][6] If necessary, CPR was resumed for another 2 minutes, and additional epinephrine was administered every 4th minute during CPR.[5][6] Hemodynamic parameters were continuously monitored.

Porcine Model of Cardiac Arrest (Ji et al., 2010)

In this model, ventricular fibrillation was induced in pigs. After 4 minutes of untreated VF, the animals were randomly assigned to receive nifekalant (2 mg/kg), amiodarone (5 mg/kg), or a saline placebo.[7] Following drug administration, precordial compression and ventilation were initiated, with a defibrillation attempt 2 minutes later.[7] Hemodynamic monitoring was conducted for 6 hours after successful resuscitation.[7]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of nifekalant and amiodarone underpin their differing electrophysiological and hemodynamic effects.

Nifekalant_Mechanism Nifekalant Nifekalant IKr Rapid Delayed Rectifier Potassium Channel (IKr) Nifekalant->IKr Inhibits Repolarization Delayed Repolarization IKr->Repolarization Leads to APD Action Potential Duration Prolonged Repolarization->APD ERP Effective Refractory Period Increased APD->ERP Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Nifekalant's targeted IKr channel blockade.

Nifekalant's primary action is the selective blockade of the IKr potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] This leads to a prolongation of the action potential duration and an increase in the effective refractory period, thereby suppressing the re-entrant circuits that underlie many ventricular arrhythmias.[1]

Amiodarone_Mechanism Amiodarone Amiodarone K_channel Potassium Channels (Class III) Amiodarone->K_channel Blocks Na_channel Sodium Channels (Class I) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (Class IV) Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors (Class II) Amiodarone->Beta_receptor Blocks Multi_Effect Multiple Electrophysiological and Hemodynamic Effects K_channel->Multi_Effect Na_channel->Multi_Effect Ca_channel->Multi_Effect Beta_receptor->Multi_Effect

Amiodarone's multi-channel blockade.

Amiodarone's broader mechanism involves the blockade of multiple ion channels and receptors.[3][4] This multi-faceted action contributes to its efficacy but also to its potential for negative inotropic effects and other adverse reactions.

Experimental Workflow

The general workflow for evaluating the efficacy of antiarrhythmic drugs in these preclinical models is as follows:

Experimental_Workflow start Animal Model Preparation (e.g., Swine) induce_vf Induction of Ventricular Fibrillation start->induce_vf untreated_period Untreated VF Period (e.g., 4-8 minutes) induce_vf->untreated_period randomization Randomization to Treatment Groups untreated_period->randomization drug_admin Drug Administration (Nifekalant, Amiodarone, Saline) randomization->drug_admin Nifekalant randomization->drug_admin Amiodarone randomization->drug_admin Saline cpr Cardiopulmonary Resuscitation (CPR) drug_admin->cpr defibrillation Defibrillation Attempt(s) cpr->defibrillation monitoring Hemodynamic and Electrophysiological Monitoring defibrillation->monitoring endpoints Assessment of Endpoints (ROSC, Survival, etc.) monitoring->endpoints

Workflow for preclinical arrhythmia studies.

Conclusion

The experimental data from swine models of severe ventricular arrhythmias provide a strong rationale for considering nifekalant as a potential therapeutic option, particularly in scenarios where amiodarone is ineffective or its use is limited by hemodynamic concerns. Nifekalant's targeted mechanism of action appears to translate into a more favorable safety and efficacy profile in these preclinical settings. Further research, including well-designed clinical trials, is warranted to validate these promising experimental findings and to clearly define the role of nifekalant in the management of amiodarone-refractory arrhythmias in humans.

References

Nifekalant Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Nifekalant Hydrochloride, a Class III antiarrhythmic agent. It offers an objective comparison with key alternatives, amiodarone and sotalol, supported by experimental data to inform research and drug development in the field of cardiac arrhythmia.

Comparative Efficacy and Safety

The following tables summarize quantitative data from meta-analyses and clinical trials, comparing the performance of this compound against amiodarone and sotalol in treating both ventricular and atrial arrhythmias.

Table 1: this compound vs. Amiodarone for Ventricular Arrhythmias
Outcome MeasureNifekalantAmiodaroneOdds Ratio (OR) [95% CI]Citation
Short-Term Survival (Shock-Resistant VF/pVT) Significantly Improved vs. ControlNo Significant Improvement vs. Control0.85 [0.63–1.15] (Nifekalant vs. Amiodarone)[1][2]
Long-Term Survival (Shock-Resistant VF/pVT) Significantly Improved vs. ControlNo Significant Improvement vs. Control1.25 [0.67–2.31] (Nifekalant vs. Amiodarone)[1][2]
Defibrillation Success 47%67%-[3]
Hospital Discharge Survival Rate 27%53%-[3]

VF/pVT: Ventricular Fibrillation/Pulseless Ventricular Tachycardia. CI: Confidence Interval.

Table 2: this compound vs. Amiodarone and Sotalol for Atrial Fibrillation
Outcome MeasureNifekalantAmiodaroneSotalolRelative Risk (RR) [95% CI]Citation
Efficacy in Conversion (vs. Placebo) 1.5 [1.2-2.0]1.4 [1.3-1.5]-N/A[4]
Incidence of Adverse Reactions (Ranked Least to Most) 5th4th2ndSee individual RRs in source[4]
Conversion of Recent Onset AF 88%77%-0.947 [0.837 to 1.071] (Sotalol vs. Amiodarone)[5]
Maintenance of Sinus Rhythm -SuperiorInferior to Amiodarone-[6]

AF: Atrial Fibrillation. CI: Confidence Interval. Note: The network meta-analysis ranked drugs based on efficacy and safety, with vernakalant and ibutilide also included in the original analysis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of experimental protocols for key studies comparing this compound with its alternatives.

Protocol for Nifekalant vs. Amiodarone in New-Onset Atrial Fibrillation After Cardiac Surgery (Based on NCT05169866)
  • Study Design: A randomized, active-controlled study.

  • Patient Population: Patients with new-onset atrial fibrillation (sustained for >1 minute and <48 hours) after cardiac surgery.

  • Intervention Arms:

    • Nifekalant Group: Intravenous (IV) bolus of 0.3mg/kg over 5 minutes, followed by a maintenance dose of 0.2-0.4mg/kg/h for 24 hours.

    • Amiodarone Group: Standard institutional protocol for IV amiodarone administration.

  • Primary Outcome: Rate of cardioversion to sinus rhythm at 4 hours.

  • Secondary Outcomes: Rates of cardioversion at 90 minutes and 24 hours, maintenance time of sinus rhythm within 24 hours, average time to conversion, rate of hypotension, length of ICU and hospital stay, and hospital mortality.

  • Monitoring: Continuous electrocardiographic (ECG) monitoring.

Protocol for Nifekalant vs. Sotalol in Ventricular Tachyarrhythmias
  • Study Design: Comparative clinical trial.

  • Patient Population: 14 patients with sustained and inducible ventricular tachyarrhythmia (VTA) associated with structural heart disease.[7]

  • Methodology: Programmed electrical stimulation was conducted at baseline, after intravenous nifekalant administration, and after oral sotalol administration to compare their effects on inducible VTA.[7]

  • Key Assessments:

    • Inducibility of VTA.

    • Corrected QT interval (QTc).

    • Ventricular effective refractory periods.

    • Heart rate.[7]

  • Primary Endpoint: The ability of the response to nifekalant to predict the clinical efficacy of sotalol.[7]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and processes involved in this compound research, the following diagrams are provided.

Mechanism of Action: this compound

cluster_membrane Cardiomyocyte Membrane Nifekalant Nifekalant Hydrochloride IKr IKr (hERG) Potassium Channel Nifekalant->IKr Blocks K_ion K+ Ions IKr->K_ion Reduces Efflux Repolarization Repolarization (Phase 3) K_ion->Repolarization Delays AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs Refractory_Period Effective Refractory Period AP_Duration->Refractory_Period Increases Arrhythmia Suppression of Re-entrant Arrhythmias Refractory_Period->Arrhythmia Leads to

Caption: Mechanism of action of this compound.

Generalized Workflow for an Antiarrhythmic Drug Clinical Trial

cluster_workflow Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Treatment Treatment Administration (Nifekalant vs. Comparator) Randomization->Treatment Monitoring Continuous ECG & Vital Sign Monitoring Treatment->Monitoring Endpoint Primary & Secondary Endpoint Assessment Monitoring->Endpoint FollowUp Follow-up Period Endpoint->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Generalized workflow of a comparative clinical trial for antiarrhythmic drugs.

References

Safety Operating Guide

Personal protective equipment for handling Nifekalant Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifekalant Hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for emergency spills and disposal.

Hazard Identification

This compound is classified as a hazardous substance with the following potential health effects:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Harmful if inhaled [1]

  • May cause irritation to the respiratory tract, skin, and eyes[1]

The chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it must be handled with caution, assuming it is a potent and hazardous compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk.[2] All PPE should be selected based on its resistance to hazardous drugs and should be disposed of after use; reusable PPE must be decontaminated.[3]

Equipment Specification Purpose
Hand Protection Two pairs of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978).[4]Prevents skin contact.[1] The outer glove should be worn over the gown cuff and changed regularly or if contaminated.[2][4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Protects skin and personal clothing from contamination.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.[1][4]Prevents eye exposure from dust or splashes.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Required when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization or dust generation.[3][4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a restricted access room, clearly marked with hazard signs.[2]

  • Ventilation: Whenever possible, handle the solid compound within a certified chemical fume hood, biological safety cabinet, or other containment primary engineering control (C-PEC) to minimize inhalation exposure.[3]

Standard Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.

  • Donning PPE: Put on PPE in the correct order, ensuring no skin is exposed at the glove-gown interface.[2]

  • Handling: Avoid actions that generate dust, such as scraping or vigorous shaking.[1]

  • Hygiene: Do not eat, drink, or apply cosmetics in the designated handling area.[2] Wash hands thoroughly with soap and water after handling is complete and PPE has been removed.[1]

  • Storage: Keep containers tightly closed when not in use.[1]

Storage Conditions:

Parameter Requirement Rationale
Temperature -20°CEnsures chemical stability.[5]
Container Suitable, tightly closed, and clearly labeled containers.[1]Prevents accidental exposure and contamination.
Location Store in a designated, secure, and restricted area.Limits access by unauthorized personnel.

Emergency Procedures: Spill Management

In the event of a spill, a clear and immediate response is crucial to contain the hazard and prevent exposure.

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Before re-entering the area, don the full PPE ensemble as described in the table above, including respiratory protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or granules to avoid raising dust.

    • For liquid spills: Cover with absorbent material, working from the outside of the spill inward.

  • Clean-Up:

    • Carefully collect all contaminated absorbent materials and any broken containers using scoops or other tools.

    • Place all waste into a designated, sealable, and clearly labeled hazardous waste container.

    • Decontaminate the spill surface according to your institution's established procedures for hazardous drugs.

  • Reporting: Report the incident to the laboratory supervisor and institutional safety office.

Spill_Workflow Start Spill Occurs Alert Alert Others & Evacuate Area Start->Alert Immediate Action Secure Secure Area & Restrict Access Alert->Secure DonPPE Don Full PPE (Gloves, Gown, Respirator, Goggles) Secure->DonPPE Safety First Contain Contain Spill (Cover with absorbent) DonPPE->Contain Response Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Surface Cleanup->Decontaminate Report Report Incident to Supervisor/Safety Office Decontaminate->Report End End Report->End

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and all associated contaminated materials is mandatory to prevent environmental contamination and accidental exposure.

Disposal Procedures:

  • Waste Segregation: All items that have come into contact with this compound, including gloves, gowns, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Place all contaminated waste into a designated, leak-proof, and puncture-resistant container.[1] The container must be clearly labeled as "Hazardous Chemical Waste" and list "this compound."

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste contractor. Follow all applicable local, state, and federal regulations.

Note: Do not dispose of this compound or contaminated materials in the regular trash or sewer system.[6][7] The FDA's flush list and household trash guidelines are not intended for laboratory or research settings.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant Hydrochloride
Reactant of Route 2
Reactant of Route 2
Nifekalant Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.